4-Chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a pyrazinone-containing compound that acts as a potent and selective corticotropin-releasing factor-1 receptor (CRF-1) antagonist. While its exact source remains unmentioned in the provided papers, it plays a significant role in scientific research, particularly in developing novel therapies for anxiety and depression.
The synthesis of 4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole, also known as BMS-665053, involves a multi-step process. A key step is the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline using hydrochloric acid (HCl) and hydrogen peroxide (H2O2). This step results in the formation of 2,6-dichloro-4-(difluoromethoxy)aniline. Following this, a palladium-catalyzed coupling reaction takes place between 2,6-dichloro-4-(difluoromethoxy)aniline and (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, ultimately yielding BMS-665053. This efficient, scalable synthesis process has been employed to produce BMS-665053 for preclinical toxicological studies.
4-Chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole functions as a potent and selective antagonist of the corticotropin-releasing factor-1 receptor (CRF-1). Although the precise mechanism of action at the molecular level is not detailed in the provided papers, CRF-1 antagonists typically work by binding to the receptor and blocking the binding of CRF. This, in turn, inhibits the downstream signaling cascade initiated by CRF, ultimately modulating the stress response.
4-Chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole (BMS-665053) has potential applications in the development of new therapies for anxiety and depression due to its potent and selective CRF-1 receptor antagonist activity. Preclinical studies have demonstrated its efficacy in reducing stress-related behaviors in animal models.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: